Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Physicochemical profiling Drug-likeness prediction Medicinal chemistry SAR

Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1561139-27-2, MFCD28501674) is a heterocyclic small molecule belonging to the N-hydroxy-2-quinolinone family, characterized by a 1,2-dihydroquinoline core bearing a C3 ethyl carboxylate, an N1-hydroxy substituent, and an C8 methoxy group. With a molecular formula of C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol, this compound occupies a distinct physicochemical space among quinoline-3-carboxylate building blocks, exhibiting a computed XLogP3 of 1.4, five hydrogen-bond acceptor sites, and a topological polar surface area of 76.1 Ų.

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
Cat. No. B8133132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C(=CC=C2)OC)N(C1=O)O
InChIInChI=1S/C13H13NO5/c1-3-19-13(16)9-7-8-5-4-6-10(18-2)11(8)14(17)12(9)15/h4-7,17H,3H2,1-2H3
InChIKeyHMCIUTWXBHYQLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Hydroxy-8-Methoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylate: Structural Identity and Compound-Class Positioning for Informed Procurement


Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1561139-27-2, MFCD28501674) is a heterocyclic small molecule belonging to the N-hydroxy-2-quinolinone family, characterized by a 1,2-dihydroquinoline core bearing a C3 ethyl carboxylate, an N1-hydroxy substituent, and an C8 methoxy group . With a molecular formula of C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol, this compound occupies a distinct physicochemical space among quinoline-3-carboxylate building blocks, exhibiting a computed XLogP3 of 1.4, five hydrogen-bond acceptor sites, and a topological polar surface area of 76.1 Ų [1]. The simultaneous presence of the N-hydroxyquinolinone pharmacophore—associated in the peer-reviewed literature with anti-plasmodial, antibacterial, and iron(II)-chelating activities—and the electron-donating 8-methoxy substituent distinguishes this scaffold from simpler 2-oxo-1,2-dihydroquinoline-3-carboxylate congeners [2].

Why Generic 2-Oxo-1,2-Dihydroquinoline-3-Carboxylate Analogs Cannot Substitute for Ethyl 1-Hydroxy-8-Methoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylate


The procurement risk in treating 2-oxo-1,2-dihydroquinoline-3-carboxylates as interchangeable arises from the divergent contributions of the N1-hydroxy and C8-methoxy substituents to both physicochemical properties and biological performance. Removing the 8-methoxy group (as in CAS 1873-41-2) reduces molecular weight by 30 Da and alters hydrogen-bond acceptor count from 5 to 4, while eliminating the N1-hydroxy group (as in CAS 85870-47-9) abolishes the iron(II)-chelating pharmacophore that the peer-reviewed literature identifies as critical for anti-plasmodial and antibacterial activity within this chemotype [1] [2]. These structural deletions are not conservative: they shift computed lipophilicity (XLogP3 changes from 1.4 to 1.5 or 1.8), modify topological polar surface area, and remove functional handles that govern both metal-chelation capacity and metabolic stability . For discovery programs requiring the intact N-hydroxy-8-methoxy pharmacophore for structure–activity relationship (SAR) exploration or fragment-based screening, substitution by a des-methoxy or des-hydroxy analog constitutes a chemically distinct entity rather than a functional equivalent.

Quantitative Differentiation Evidence for Ethyl 1-Hydroxy-8-Methoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylate Versus Closest Structural Analogs


Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation Versus the 8-Des-Methoxy Analog

The target compound (CAS 1561139-27-2) possesses five hydrogen-bond acceptor (HBA) sites and a topological polar surface area (TPSA) of 76.1 Ų, compared to four HBA sites and a TPSA of approximately 66.5–68 Ų for the des-methoxy analog ethyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1873-41-2) [1]. The additional methoxy oxygen at C8 directly increases HBA count by one and adds approximately 8–10 Ų to the polar surface area, a magnitude of change that predictive models associate with altered intestinal permeability and blood–brain barrier penetration profiles [2].

Physicochemical profiling Drug-likeness prediction Medicinal chemistry SAR

Computed Lipophilicity (XLogP3) Comparison Across the Three Closest Quinoline-3-Carboxylate Analogs

The target compound exhibits a computed XLogP3 of 1.4, intermediate between the N-hydroxy des-methoxy analog (CAS 1873-41-2, XLogP3 = 1.5) and the fully substituted hypothetical value, while the parent scaffold lacking both N-hydroxy and 8-methoxy groups (CAS 85870-47-9) registers XLogP3 = 1.8 [1]. The 0.4 log-unit reduction from the parent scaffold to the target compound is attributable to the combined polar contributions of the N-hydroxy and 8-methoxy substituents, each contributing an increase in hydrogen-bonding capacity that tempers lipophilicity [2].

Lipophilicity optimization Fragment-based drug design ADME prediction

N-Hydroxyquinolinone Pharmacophore: Class-Level Evidence for Anti-Plasmodial and Iron(II)-Chelating Activity

A 26-member library of N-hydroxyquinolinones, synthesized and evaluated by Teng et al. (2015), demonstrated that four compounds within this chemotype exhibited anti-plasmodial activity against Plasmodium falciparum 3D7 comparable to the natural product cordypyridone B, with IC₅₀ values in the range of 1.1–1.4 µmol·L⁻¹ [1]. Nine compounds from the library were further screened for iron(II)-chelation, confirming that the N-hydroxy-2-oxo-1,2-dihydroquinoline scaffold possesses intrinsic metal-chelating capacity [1]. While the specific 8-methoxy substituted variant (CAS 1561139-27-2) was not individually tested in this study, the N-hydroxyquinolinone core structure it shares with the active library members is the essential pharmacophoric element for both activities. Compounds lacking the N-hydroxy group (e.g., CAS 85870-47-9) are structurally precluded from this mechanism.

Anti-plasmodial activity Iron chelation Antibacterial discovery

8-Methoxy Substitution: Class-Level Evidence for α-Glucosidase and α-Amylase Inhibitory Activity in 2-Oxo-1,2-Dihydroquinoline-3-Carboxylate Derivatives

A 2023 study by the Journal of Molecular Structure reported that a series of 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and N-substituted carboxamide derivatives were screened against α-amylase, α-glucosidase, and DPP-4 enzymes [1]. The most potent compound (compound 4) exhibited IC₅₀ values of 30.50 ± 2.67 µM (α-glucosidase) and 19.98 ± 3.24 µM (α-amylase), outperforming acarbose on α-glucosidase (IC₅₀ = 48.97 ± 3.42 µM) [1]. This establishes that the 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate framework is a productive scaffold for anti-diabetic target engagement. The target compound (CAS 1561139-27-2), as the N-hydroxy variant of this scaffold, combines the 8-methoxy group with the N-hydroxy pharmacophore, offering a differentiated starting point for dual-mechanism probe design.

Anti-diabetic agents Enzyme inhibition 8-Methoxyquinoline SAR

Purity Specification and Batch-Level Analytical Traceability Versus Alternative Supply Sources

The target compound is available from Bidepharm at a standard purity of 98% (CAS 1561139-27-2), with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided upon request . This compares to a standard purity of 97% for the des-methoxy analog (CAS 1873-41-2) from the same supplier, and 95% for generic catalog offerings from AKSci and Combi-Blocks for the target compound . The availability of multi-technique analytical certification at the 98% purity level supports direct use in SAR assays without additional purification, reducing procurement-to-assay cycle time.

Quality control Analytical characterization Procurement specifications

Rotatable Bond Count and Molecular Flexibility Differentiation for Crystallization and Docking Applications

The target compound features four rotatable bonds (ethyl ester: 3 rotatable bonds + methoxy C–O: 1), compared to three rotatable bonds for the des-methoxy analog (CAS 1873-41-2) which lacks the C8 methoxy rotor [1]. The additional rotatable bond increases conformational sampling space and may influence crystallization propensity, binding pose diversity in molecular docking, and entropic contributions to target binding. The parent scaffold (CAS 85870-47-9), with three rotatable bonds and lacking both N-hydroxy and 8-methoxy, is even more constrained [1].

Conformational analysis Crystallography Molecular docking

High-Value Application Scenarios for Ethyl 1-Hydroxy-8-Methoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Anti-Infective Drug Discovery Targeting the N-Hydroxyquinolinone Pharmacophore

This compound serves as an advanced intermediate or scaffold-hopping starting point for medicinal chemistry programs pursuing the N-hydroxyquinolinone anti-plasmodial and antibacterial mechanism identified by Teng et al. (2015) [1]. The presence of both the N-hydroxy group (essential for iron(II) chelation and anti-plasmodial activity at IC₅₀ levels of 1.1–1.4 µmol·L⁻¹ for class members) and the C8 methoxy handle (amenable to further derivatization via demethylation or cross-coupling) makes it a uniquely functionalized building block that is not replicated by des-methoxy or des-hydroxy analogs. Procurement of the fully substituted compound avoids the need for late-stage N-oxidation or methoxylation steps, reducing synthetic route length by an estimated 2–4 steps compared to starting from the unsubstituted 2-oxo-1,2-dihydroquinoline-3-carboxylate core [2].

Iron-Chelation Probe Development for Neurodegenerative and Infectious Disease Research

The N-hydroxy-2-oxo-1,2-dihydroquinoline scaffold has demonstrated iron(II)-chelating capacity via the ferrozine competition assay (Teng et al., 2015), a property abolished in des-N-hydroxy analogs [1]. The target compound, with its computed TPSA of 76.1 Ų and XLogP3 of 1.4, occupies a physicochemical range compatible with both peripheral and CNS exposure, offering a balanced profile for iron-chelation probe design [2]. The 8-methoxy group further provides a synthetic handle for introducing additional chelating moieties (e.g., via ortho-demethylation to the 8-hydroxy derivative), enabling modular tuning of metal-binding affinity. Programs investigating iron dysregulation in neurodegeneration or siderophore-based antibiotic delivery should prioritize this compound over analogs lacking the N-hydroxy group.

Anti-Diabetic Lead Optimization Leveraging 8-Methoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxylate Scaffold Activity

The 2023 J. Mol. Struct. study demonstrated that 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives achieve IC₅₀ values as low as 19.98 µM (α-amylase) and 30.50 µM (α-glucosidase), with the most potent analog surpassing acarbose on α-glucosidase inhibition by approximately 1.6-fold [1]. The target compound uniquely merges this 8-methoxy-containing scaffold with the N-hydroxy substituent, creating an opportunity to evaluate whether N-hydroxylation modulates the DPP-4 inhibitory activity (IC₅₀ = 0.035 nM for the lead compound 4) or introduces complementary mechanisms such as antioxidant activity (DPPH IC₅₀ = 15.45 µM for compound 4) [1]. This dual-substitution pattern is not available from any single commercial analog, making procurement of this specific compound essential for exploring additive or synergistic substitution effects.

Physicochemical Property Calibration in ADME/Tox Optimization Cascades

With its distinct XLogP3 of 1.4 (vs. 1.5 for the des-methoxy N-hydroxy analog and 1.8 for the fully unsubstituted parent), five H-bond acceptors, and TPSA of 76.1 Ų, this compound provides a unique calibration point within property-based drug design workflows [1]. The incremental lipophilicity and polarity contributions of the 8-methoxy group (ΔXLogP3 ≈ −0.1, ΔTPSA ≈ +8–10 Ų, ΔHBA = +1 relative to the des-methoxy comparator) enable medicinal chemists to isolate the impact of C8 substitution on permeability, solubility, and metabolic stability within matched molecular pair analyses. Procurement of this compound alongside its des-methoxy analog allows rigorous deconvolution of 8-substituent effects in lead optimization, an analysis not possible with generic scaffold substitution.

Quote Request

Request a Quote for Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.